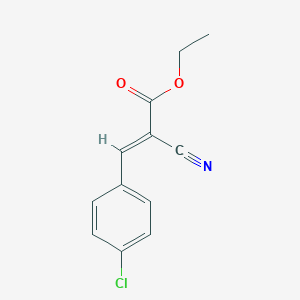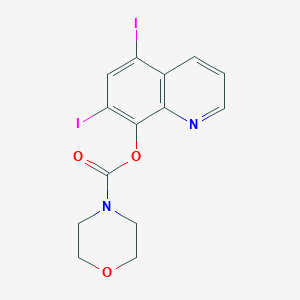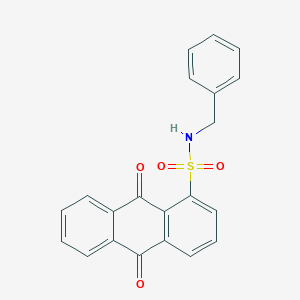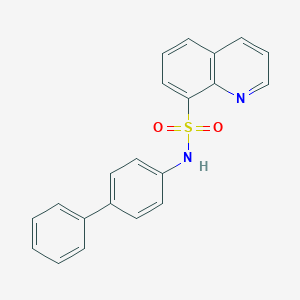
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a chemical compound with the linear formula C12H12ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate involves reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride . Further details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is characterized by a number of properties. It has a molecular formula of C11H11ClO2, an average mass of 210.657 Da, and a monoisotopic mass of 210.044754 Da . More details about the molecular structure can be found in the referenced source .Physical And Chemical Properties Analysis
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has a density of 1.2±0.1 g/cm3, a boiling point of 307.9±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 151.9±16.4 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been utilized in the synthesis of various complex molecules. For instance, its reaction with different chlorination and ammoniation agents has led to the preparation of novel compounds with potential applications in materials science and pharmaceuticals (Zheng Jing, 2012). Additionally, the synthesis of related compounds reveals insights into the molecular structure and potential functionalities for further chemical exploration (Dehua Zhang et al., 2009).
Biocompatibility and Medical Applications
Research into the biocompatibility of cyanoacrylate adhesives has shown that ethyl 2-cyanoacrylate, a closely related compound, is compatible with human osteoblast cell cultures, suggesting its potential usefulness in bone graft fixation (W. M. de Melo et al., 2013). This points towards the medical applications of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, particularly in tissue engineering and surgical adhesives.
Photophysical and Nonlinear Optical Properties
The compound and its derivatives have been investigated for their photophysical and nonlinear optical properties, showcasing potential applications in the development of novel chromophores for materials science. For example, a study highlighted the design and synthesis of a chromophore incorporating ethyl cyanocaetate, demonstrating significant two-photon absorption cross-sections, which could have implications in optical technologies and materials research (Sheng-li Li et al., 2013).
Crystallography and Material Characterization
The crystallographic analysis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate derivatives provides insight into molecular configurations and intermolecular interactions, essential for designing materials with specific properties (James E. Johnson et al., 2006). Understanding these properties is crucial for applications in nanotechnology, material science, and pharmaceutical formulation.
Antimicrobial Activity
Studies on related compounds, like ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, have indicated potential antimicrobial activity, suggesting that derivatives of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate could be explored for use in developing new antimicrobial agents (H. Radwan et al., 2020).
Propiedades
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDCHZOLVGLQF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227517 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | |
CAS RN |
2169-68-8 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and how was it characterized?
A1: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound with the molecular formula C12H10ClNO2. [] Its structure consists of a benzene ring substituted with a chlorine atom at the para position, connected to a 2-cyanoacrylate moiety esterified with an ethyl group. The compound's structure was confirmed through single-crystal X-ray diffraction analysis, which revealed the presence of weak intermolecular C—H⋯O hydrogen bonds contributing to the formation of centrosymmetric dimers in its crystal lattice. []
Q2: What are the potential research avenues for exploring the biological activity of compounds similar to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate?
A3: Although the provided research doesn't delve into the biological activity of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, the structural similarity to coumarin derivatives, particularly those explored in the context of coumarino[4,3-b]pyridine systems, [] opens avenues for investigating its potential biological activity. Further research could focus on synthesizing and evaluating analogues of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with modifications to explore structure-activity relationships and identify potential therapeutic applications. This could involve in vitro assays for cytotoxicity, cell-based assays targeting specific pathways, and potentially in vivo studies using relevant animal models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B375126.png)
![Dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B375127.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375131.png)
![4-fluoro-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375132.png)
![5-Chloro-2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375135.png)

![N-{4-[(1-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B375141.png)

![N-[1,1'-biphenyl]-4-yl-4-methoxybenzenesulfonamide](/img/structure/B375145.png)

![5-[(3-Chloroanilino)sulfonyl]-2-hydroxybenzoic acid](/img/structure/B375147.png)
![1-(4-methoxybenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B375148.png)
